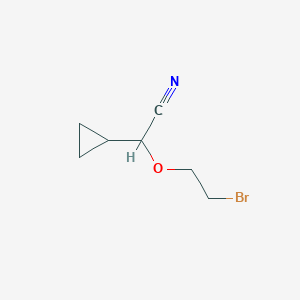

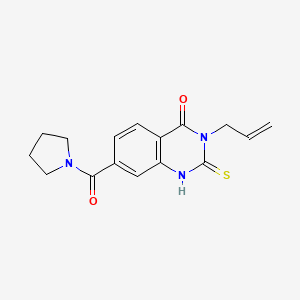

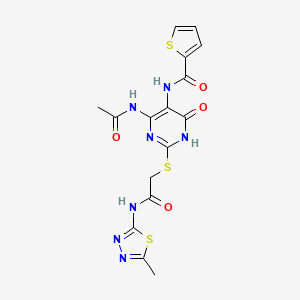

![molecular formula C17H15Cl2N5O B2832882 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291835-14-7](/img/structure/B2832882.png)

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Antitumor imidazotetrazines : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent, interacts with 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates. It decomposes in cold methanol or ethanol to form 2-azahypoxanthine and methyl/ethyl N-(2-chloroethyl)carbamates. It has curative activity against leukemia and may act as a prodrug of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), as it opens up to form the triazene in aqueous sodium carbonate (Stevens et al., 1984).

Heterocyclic Synthesis : Treatment of enamino nitriles with triethyl orthoformate leads to the formation of O-ethylformimides. These, when reacted with semicarbazide, form heterocondensed pyrimidines. Further cyclization with dichlorotriphenylphosphorane results in 1,2,4-triazolo[1,5-c]pyrimidines. Hydrolysis of the iminophosphoranes leads to the formation of free amines (Wamhoff et al., 1993).

Substituted Heterocycles : The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds in the presence of Et3N or Na produces various substituted heterocycles like 1,3-oxazolidines, (E,Z)-1,3-thiazolidines, 1,3-oxazines, benzo-oxazines, benzothiazolinones, and imidazopyrimidinediones. This process involves the formation of an anion which cyclizes intramolecularly, followed by tautomerization (Basheer & Rappoport, 2006).

Biological Activities

Synthesis of Azole Derivatives and Biological Activities : The conversion of 1,2,4-Triazole-3-one from tryptamine, followed by treatment with ethyl bromoacetate or 4-chlorophenacyl bromide, produces various azole derivatives. These compounds, after further chemical transformations, demonstrated antimicrobial, antilipase, and/or antiurease activities in studies (Ceylan et al., 2014).

Antimicrobial Activities of Pyrazolopyrimidines : A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship of these compounds was explored (Rahmouni et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10,15-16,21-24H,8-9H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMGOADZRFPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

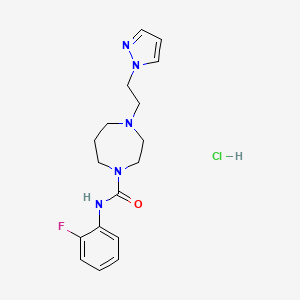

![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)

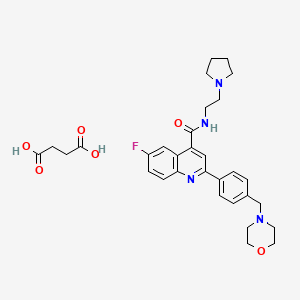

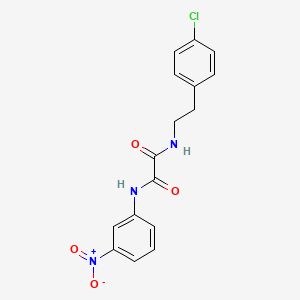

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)

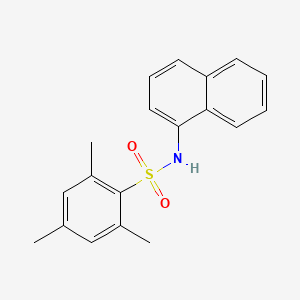

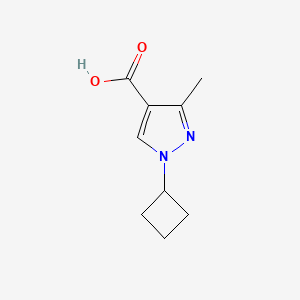

![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)

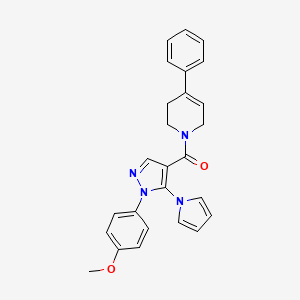

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2832811.png)

![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)